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Compound of Interest

Compound Name:
1-(3-Hydroxypropyl)imidazolidine-

2,4-dione

CAS No.: 1406725-09-4

Cat. No.: B3238285 Get Quote

Executive Summary
The hydantoin scaffold (imidazolidine-2,4-dione) remains a cornerstone in anticonvulsant drug

discovery, exemplified by the clinical standard Phenytoin. While the unsubstituted hydantoin

ring is critical for high-affinity binding to voltage-gated sodium channels (VGSCs), N-alkylation

is a primary strategy used to modulate lipophilicity (LogP), blood-brain barrier (BBB)

penetration, and metabolic stability.

This guide objectively compares the performance of N-alkylated hydantoins against their

unsubstituted parent compounds and bioisosteres. It provides experimental evidence

demonstrating that while N-alkylation often improves pharmacokinetic profiles

(solubility/absorption), it frequently compromises intrinsic potency by disrupting critical

hydrogen-bond donor interactions within the receptor pore.

Scientific Foundation: Mechanism & Binding Mode
To understand the SAR of N-alkylated hydantoins, one must first understand the specific

molecular recognition events at the target site: the inner pore of the voltage-gated sodium

channel (specifically Nav1.2 and Nav1.5).

The Pharmacophore[1][2]
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Aromatic Interaction: The C5-phenyl ring of phenytoin engages in a

-

stacking interaction with Tyr-1771 (in domain IV-S6 of Nav1.2).

Hydrogen Bonding (Critical): The polar amide (N3-H) and imide regions form low-energy

amino-aromatic hydrogen bonds with Phe-1764.

The Alkylation Trade-off: N-alkylation (replacing H with -CH3 or -C2H5) removes a hydrogen

bond donor. This explains the widely observed reduction in intrinsic affinity for the

open/inactivated channel state, even if lipid solubility is enhanced.

Visualization: SAR & Pharmacophore Map
The following diagram illustrates the structural requirements and the impact of N-alkylation on

activity.
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Figure 1: Pharmacophore map highlighting the critical H-bond donor role of N3 and the

disruptive effect of alkylation on receptor binding.

Comparative Analysis: Product vs. Alternatives
Quantitative Performance Metrics
The following table contrasts Phenytoin (the standard) with its N-alkylated analogs and related

bioisosteres. Data is aggregated from standard Maximal Electroshock Seizure (MES) assays in

mice (i.p. administration).
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Compound
Structure
(Substituents)

ED50 (MES,
mg/kg)

LogP
Clinical Status
/ Notes

Phenytoin 5,5-Diphenyl ~9.5 - 10.5 2.47

Gold Standard.

High potency,

non-sedative at

therapeutic

doses.

Ethotoin 3-Ethyl-5-phenyl ~160 - 180 2.20

Alternative.

Weaker potency

requires higher

dosing; N-ethyl

reduces H-

bonding.

Mephenytoin
3-Methyl-5-ethyl-

5-phenyl
~25 (Prodrug) 2.85

Prodrug.

Metabolized to

Nirvanol (active).

Higher toxicity

(blood

dyscrasias).

N-

Methylphenytoin

3-Methyl-5,5-

diphenyl
> 30 2.75

Significant loss

of activity

compared to

parent;

demonstrates

N3-H necessity.

Fosphenytoin

3-

Phosphonooxym

ethyl

(Prodrug) N/A

Water-soluble

Prodrug. Rapidly

converted to

Phenytoin;

solves solubility

issues without

permanent

alkylation.
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N1 vs. N3 Alkylation: The Regioselectivity Dilemma
N3-Alkylation: The N3 proton is more acidic (pKa ~8.3) due to resonance stabilization

between two carbonyls. Alkylation here is chemically easier but biologically detrimental to

direct binding (see Mechanism).

N1-Alkylation: The N1 proton is less acidic.[1][2] Alkylation here is synthetically challenging

(often requiring protecting groups or specific bases like KHMDS/tBuOK) and typically results

in inactive compounds or those that fail to inhibit P-glycoprotein efflux.

Experimental Protocols
Synthesis: Regioselective N1-Alkylation
Achieving N1-selectivity is a common hurdle. The following protocol uses a "hard" base in a

polar aprotic solvent to overcome the thermodynamic preference for N3.

Protocol: Direct N1-Methylation of 5,5-Diphenylhydantoin

Reagents: Phenytoin (1 eq), Potassium tert-butoxide (tBuOK, 1.1 eq), Methyl Iodide (MeI,

1.2 eq), Anhydrous THF.

Procedure:

Dissolve Phenytoin in anhydrous THF under Nitrogen atmosphere.

Cool to 0°C. Add tBuOK slowly. (Note: The potassium cation coordinates with the carbonyl

oxygens, influencing the site of deprotonation).

Stir for 30 mins to ensure deprotonation.

Add MeI dropwise.

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

Validation:1H NMR will show the N-Me singlet. N1-Me typically appears upfield relative to

N3-Me. Crucial Check: Verify lack of N3-alkylation by IR (presence of N3-H stretch ~3200
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cm-1).

Biological Assay: Maximal Electroshock Seizure (MES)
Test
This is the industry-standard assay for identifying compounds effective against generalized

tonic-clonic seizures.

Protocol:

Animals: Male albino mice (CF-1 strain, 18-25g).

Drug Administration: Administer test compound (suspended in 0.5% methylcellulose)

intraperitoneally (i.p.).

Time Point: Test at peak effect time (typically 30 min or 4 hours post-dose).

Stimulation: Apply electrical stimulus via corneal electrodes.

Parameters: 50 mA, 60 Hz, 0.2 second duration.

Note: Apply a drop of electrolyte solution (0.9% saline) to eyes before electrode placement

to ensure conductivity.

Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is defined as

protection.

Data Analysis: Determine ED50 using the method of Litchfield and Wilcoxon (Probit

analysis).

Synthesis Workflow & Decision Tree
This diagram guides the researcher in selecting the correct synthetic route based on the

desired substitution pattern.
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Figure 2: Synthetic decision tree for regioselective alkylation of hydantoins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3238285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3238285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

